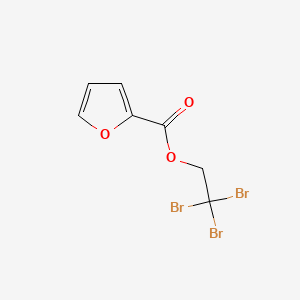
Tribromoethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromoethyl 2-furoate is an organic compound with the molecular formula C7H5Br3O3 It is a derivative of furoic acid, where the ethyl group is substituted with three bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-furoate can be synthesized through the esterification of 2-furoic acid with tribromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tribromoethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromoethyl group to less brominated or non-brominated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace bromine atoms under mild conditions.
Major Products Formed
Oxidation: Formation of 2-furoic acid derivatives.
Reduction: Formation of ethyl 2-furoate or partially brominated derivatives.
Substitution: Formation of substituted furoates with various functional groups.
Scientific Research Applications
Tribromoethyl 2-furoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tribromoethyl 2-furoate involves its interaction with various molecular targets. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Tribromoethanol: A related compound with similar bromine substitution but different functional groups.
2-Furoic Acid: The parent compound of tribromoethyl 2-furoate, lacking the tribromoethyl group.
Ethyl 2-Furoate: A simpler ester derivative of 2-furoic acid without bromine substitution.
Uniqueness
This compound is unique due to the presence of the tribromoethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering properties not found in its simpler analogs.
Properties
CAS No. |
63938-47-6 |
|---|---|
Molecular Formula |
C7H5Br3O3 |
Molecular Weight |
376.82 g/mol |
IUPAC Name |
2,2,2-tribromoethyl furan-2-carboxylate |
InChI |
InChI=1S/C7H5Br3O3/c8-7(9,10)4-13-6(11)5-2-1-3-12-5/h1-3H,4H2 |
InChI Key |
CKCVDRMAADONAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




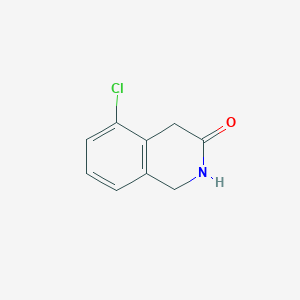
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)
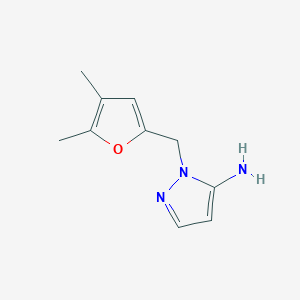

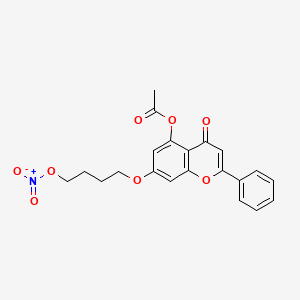
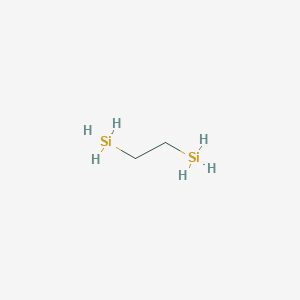
![N-Methyl-3-(1-methyl-1H-imidazol-4-yl)-4-[(phenylmethyl)amino]benzenesulfonamide](/img/structure/B13939210.png)

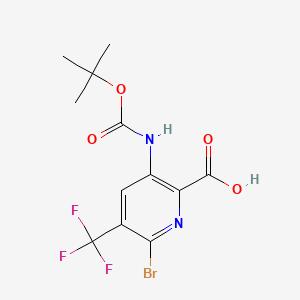
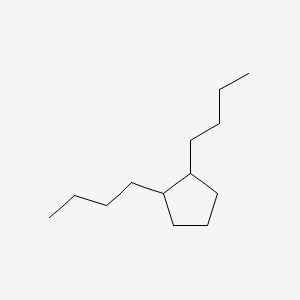
![(2-Bromophenyl)[(4-methylphenyl)sulphonyl]acetonitrile](/img/structure/B13939252.png)

